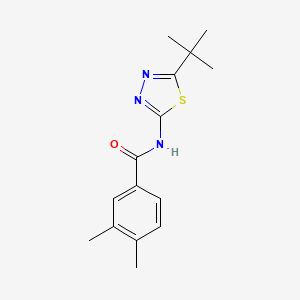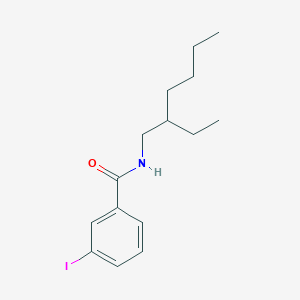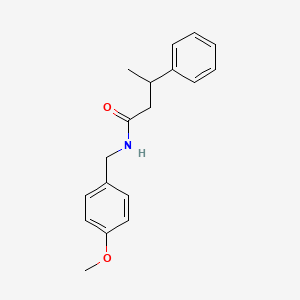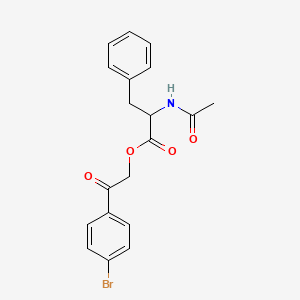
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
描述
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide, also known as TDB or TLR7/8 agonist, is a synthetic small molecule that has gained considerable attention in scientific research for its immunostimulatory properties. It is an activator of Toll-like receptors (TLRs) 7 and 8, which are important components of the innate immune system.
作用机制
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide involves its binding to TLR7 and TLR8, which are located on the surface of immune cells. This binding leads to the activation of downstream signaling pathways, including the MyD88-dependent pathway, which ultimately results in the production of pro-inflammatory cytokines and chemokines. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide also induces the maturation of dendritic cells, which are important antigen-presenting cells that play a critical role in initiating and regulating immune responses.
Biochemical and Physiological Effects
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has been shown to induce the production of cytokines such as interferon-alpha, tumor necrosis factor-alpha, and interleukin-12, which are important for the activation and recruitment of immune cells. It also enhances the cytotoxic activity of natural killer cells and promotes the differentiation of T cells into effector cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is its ability to activate both TLR7 and TLR8, which allows for a broader range of immune responses to be elicited. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has also been shown to be effective at low doses, which reduces the risk of toxicity. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide may have off-target effects on other immune receptors, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide in scientific research. One area of interest is the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide-based cancer vaccines, which could enhance the efficacy of existing immunotherapies. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide could also be used in combination with other immunostimulatory agents to further enhance immune responses. Another potential application of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is in the treatment of infectious diseases, particularly those caused by intracellular pathogens such as viruses and bacteria. Further research is needed to fully understand the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide in these and other areas.
科学研究应用
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has been extensively studied for its immunostimulatory properties, particularly in the context of cancer immunotherapy and infectious diseases. It has been shown to activate TLR7 and TLR8, which leads to the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as dendritic cells, natural killer cells, and T cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide has also been shown to enhance the efficacy of cancer vaccines and improve the survival of tumor-bearing mice.
属性
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9-6-7-11(8-10(9)2)12(19)16-14-18-17-13(20-14)15(3,4)5/h6-8H,1-5H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPWFNNBNBHHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-tert-butylbenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976636.png)
![1-allyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3976638.png)

![4-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3976668.png)

![2-[(4-chlorophenyl)thio]-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3976689.png)
![6-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3976691.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3976703.png)

![N~1~-(sec-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3976733.png)
![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B3976737.png)
![2,5-dichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzenesulfonamide](/img/structure/B3976745.png)